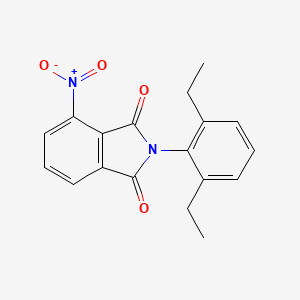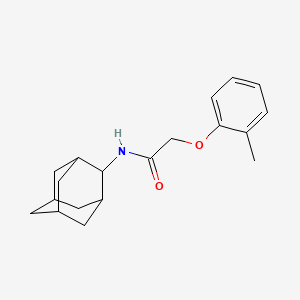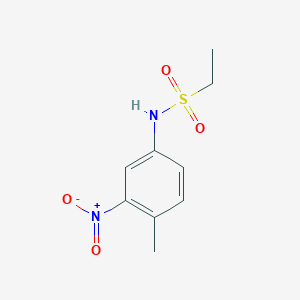![molecular formula C17H14ClNO4 B5880166 2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid, commonly known as Clomazone, is an herbicide that is widely used in agriculture to control the growth of weeds in crops. It belongs to the class of chemicals called chloroacetanilides, which are known for their ability to inhibit the growth of plants by disrupting their cell division process. Clomazone is known for its broad-spectrum activity against a wide range of weeds and is commonly used in the production of soybeans, cotton, and peanuts.
Mecanismo De Acción
Clomazone works by inhibiting the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is involved in the synthesis of carotenoids. Without carotenoids, the plant is unable to protect itself from oxidative stress, leading to the accumulation of toxic intermediates and ultimately causing the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have both biochemical and physiological effects on plants. The herbicide inhibits the synthesis of carotenoids, which leads to the accumulation of toxic intermediates and ultimately causes the death of the plant. It also affects the photosynthetic process by inhibiting the electron transport chain, resulting in a decrease in the production of ATP and NADPH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Clomazone in lab experiments is its broad-spectrum activity against a wide range of weeds. This makes it a useful tool for studying the effects of herbicides on plant growth and development. However, one limitation of using Clomazone is its potential toxicity to non-target organisms, including humans and animals. Therefore, it is important to use caution when handling and disposing of the herbicide.
Direcciones Futuras
There are several future directions for research on Clomazone. One area of interest is the development of new formulations of the herbicide that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of Clomazone on non-target organisms, including humans and animals. Finally, there is a need for research on the development of alternative methods for weed control that are more sustainable and environmentally friendly.
Métodos De Síntesis
The synthesis of Clomazone involves the reaction between 2-chlorobenzoyl chloride and 3-(2-methoxyphenyl)acrylic acid in the presence of a base such as triethylamine. The reaction results in the formation of Clomazone, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Clomazone has been extensively studied for its application as an herbicide in agriculture. It has been found to be effective against a wide range of weeds, including grasses, broad-leaved weeds, and sedges. The herbicide works by inhibiting the synthesis of carotenoids, which are essential pigments that protect the plant from oxidative stress. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Propiedades
IUPAC Name |
(E)-2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-15-9-5-2-6-11(15)10-14(17(21)22)19-16(20)12-7-3-4-8-13(12)18/h2-10H,1H3,(H,19,20)(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURIGYTGHIOBJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)

![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)

![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)



![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)